
2,3,5,6-Tetrafluoro-4'-methoxy-4-(trifluoromethyl)-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5,6-Tetrafluoro-4’-methoxy-4-(trifluoromethyl)-1,1’-biphenyl is a complex organic compound characterized by the presence of multiple fluorine atoms and a methoxy group attached to a biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrafluoro-4’-methoxy-4-(trifluoromethyl)-1,1’-biphenyl typically involves palladium-catalyzed decarboxylative cross-coupling reactions. One common method is the decarboxylative coupling of potassium polyfluorobenzoates with aryl bromides, chlorides, and triflates using diglyme as the solvent . This reaction is advantageous as it avoids the use of expensive and sensitive organometallic reagents and generates carbon dioxide without producing toxic metal halides.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar palladium-catalyzed decarboxylative cross-coupling reactions. The use of palladium as a catalyst is preferred due to its efficiency and ability to catalyze reactions with various aryl halides and triflates .
化学反応の分析
Types of Reactions
2,3,5,6-Tetrafluoro-4’-methoxy-4-(trifluoromethyl)-1,1’-biphenyl undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of electron-withdrawing fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various hydrocarbon derivatives.
科学的研究の応用
2,3,5,6-Tetrafluoro-4’-methoxy-4-(trifluoromethyl)-1,1’-biphenyl has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism by which 2,3,5,6-Tetrafluoro-4’-methoxy-4-(trifluoromethyl)-1,1’-biphenyl exerts its effects involves interactions with molecular targets and pathways. The presence of multiple fluorine atoms and a methoxy group can influence the compound’s reactivity and binding affinity to various targets. These interactions can modulate biological pathways and result in specific biological effects.
類似化合物との比較
Similar Compounds
2,3,5,6-Tetrafluoro-4’-methoxy-1,1’-biphenyl: Lacks the trifluoromethyl group, resulting in different chemical properties.
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)-1,1’-biphenyl:
2,3,5,6-Tetrafluoro-1,1’-biphenyl: Lacks both the methoxy and trifluoromethyl groups, making it less complex and less versatile.
Uniqueness
2,3,5,6-Tetrafluoro-4’-methoxy-4-(trifluoromethyl)-1,1’-biphenyl is unique due to the combination of multiple fluorine atoms, a methoxy group, and a trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability, reactivity, and potential for diverse applications in various fields.
特性
CAS番号 |
920264-41-1 |
|---|---|
分子式 |
C14H7F7O |
分子量 |
324.19 g/mol |
IUPAC名 |
1,2,4,5-tetrafluoro-3-(4-methoxyphenyl)-6-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H7F7O/c1-22-7-4-2-6(3-5-7)8-10(15)12(17)9(14(19,20)21)13(18)11(8)16/h2-5H,1H3 |
InChIキー |
ZFFIOVNGZSWOBX-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



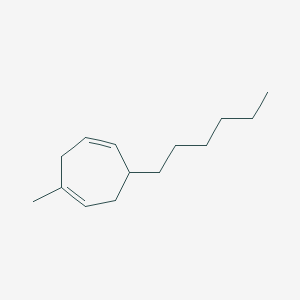
![3-(5-bromo-2-methoxyphenyl)-5-(2-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12637105.png)
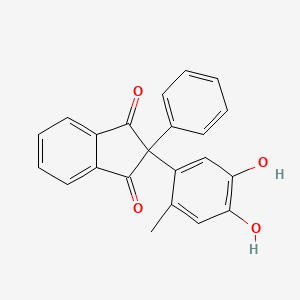
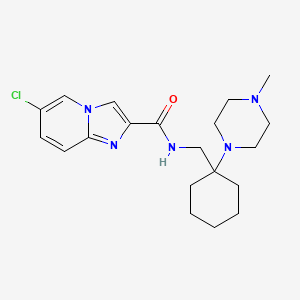
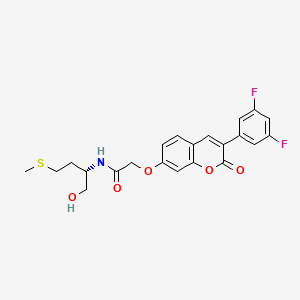
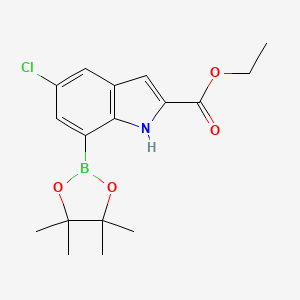
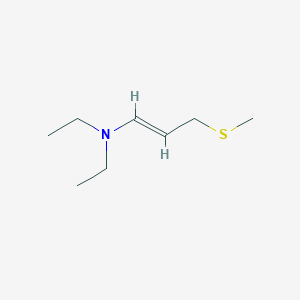

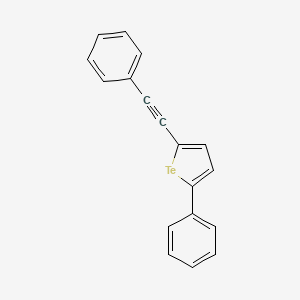

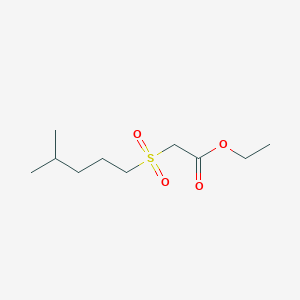

![(2R)-4-[(2,4-Dimethoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine](/img/structure/B12637147.png)
